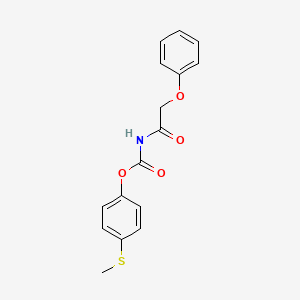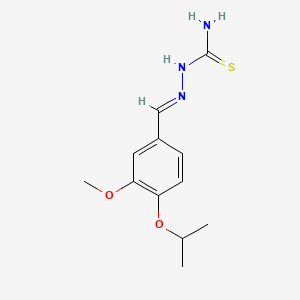![molecular formula C16H25N7O B5513468 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals that involve complex molecular structures, often investigated for their interactions with biological receptors and potential applications in medicinal chemistry.
Synthesis Analysis
- The synthesis process of similar compounds involves multiple steps, including cyclization reactions, N-alkylation, and other chemical transformations. An example is the synthesis of pyrazole and pyrimidine derivatives from corresponding halo compounds or beta-keto esters, as described in the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on pyrazolo-pyridine amines (El-Essawy & Rady, 2011).
Molecular Structure Analysis
- Molecular structure investigations often include X-ray crystallography, computational methods like DFT calculations, and spectroscopic characterization. For instance, the molecular structures of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been characterized using these techniques (Shawish et al., 2021).
Chemical Reactions and Properties
- The chemical reactions often involve interactions with biological receptors. For example, the interaction of a related antagonist with the CB1 cannabinoid receptor has been studied, showing distinct conformational and energetic stability aspects (Shim et al., 2002).
Wirkmechanismus
The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for “N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide” is not detailed in the retrieved papers.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole derivatives are used in commercially available drugs , others may have potential risks or side effects. The specific safety and hazards of “N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide” are not detailed in the retrieved papers.
Zukünftige Richtungen
Pyrazole derivatives have shown a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . Future research could focus on exploring the specific properties and potential applications of “N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide”.
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O/c1-12-13(10-19-22(12)2)9-18-16(24)15-11-23(21-20-15)8-6-14-5-3-4-7-17-14/h10-11,14,17H,3-9H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAMSKRTSNDWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CN(N=N2)CCC3CCCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5513395.png)
![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)
![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)
![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)
![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)
![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)
![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)
![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)

